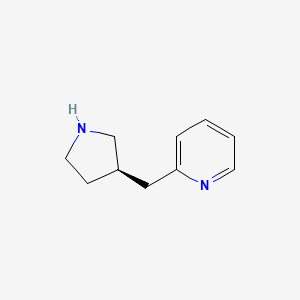

(R)-2-(Pyrrolidin-3-ylmethyl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2 |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

2-[[(3R)-pyrrolidin-3-yl]methyl]pyridine |

InChI |

InChI=1S/C10H14N2/c1-2-5-12-10(3-1)7-9-4-6-11-8-9/h1-3,5,9,11H,4,6-8H2/t9-/m1/s1 |

InChI Key |

IPCCHDSTQIMBLA-SECBINFHSA-N |

Isomeric SMILES |

C1CNC[C@H]1CC2=CC=CC=N2 |

Canonical SMILES |

C1CNCC1CC2=CC=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control of R 2 Pyrrolidin 3 Ylmethyl Pyridine

Strategies for the Enantioselective Synthesis of the Pyrrolidine (B122466) Core

The formation of the chiral pyrrolidine ring is the cornerstone of the synthesis. Methodologies are designed to control the stereochemistry at the C3 position, ensuring the correct spatial orientation of the substituent that will become the methylene (B1212753) bridge to the pyridine (B92270) ring.

Diastereoselective alkylation is a powerful strategy that introduces a substituent onto a chiral scaffold, where the existing stereocenter directs the stereochemical outcome of the alkylation step. A notable example is the Frater-Seebach type alkylation. In a synthesis targeting a chiral pyrrolidine building block, this method was employed using diisopropyl (R)-(+)-malate as the starting material nih.gov. The inherent chirality of the malate derivative guides the introduction of the side chain, leading to a product with high diastereoselectivity. This approach effectively translates the stereochemistry from a readily available chiral starting material to the desired pyrrolidine precursor.

| Alkylation Method | Chiral Auxiliary/Starting Material | Key Reagents | Diastereoselectivity | Ref. |

| Frater-Seebach Alkylation | Diisopropyl (R)-(+)-malate | Lithium diisopropylamide (LDA) | High | nih.gov |

Intramolecular cyclization involves forming the pyrrolidine ring from an acyclic precursor containing both the nitrogen atom and the carbon chain. The stereochemistry is controlled by the geometry of the cyclization transition state, often influenced by chiral catalysts or substituents on the acyclic chain.

Key strategies include:

Copper-Promoted Aminooxygenation: This method achieves the diastereoselective synthesis of disubstituted pyrrolidines through an intramolecular aminooxygenation of alkenes. For α-substituted 4-pentenyl sulfonamides, this reaction favors the formation of 2,5-cis-pyrrolidines with excellent diastereomeric ratios (dr >20:1) and high yields (76–97%) nih.gov.

Mesylation-Induced Cyclization: In some synthetic routes, a diol precursor is selectively mesylated, followed by a rapid intramolecular cyclization. The nucleophilic attack by the amine nitrogen onto the carbon bearing the mesyl leaving group forms the pyrrolidine ring. This process has been shown to be highly efficient, proceeding in quantitative yields without the formation of side products nih.gov.

Boekelheide Rearrangement-Based Cyclization: A newer approach uses di-tert-butylsilyl bis(trifluoromethanesulfonate) to promote a Boekelheide-type reaction on (aminoalkyl)pyridine N-oxides, facilitating an intramolecular cyclization to form pyrrolidine rings researchgate.net.

| Cyclization Method | Substrate Type | Key Reagents/Conditions | Stereoselectivity | Yield | Ref. |

| Copper-Promoted Aminooxygenation | α-Substituted 4-pentenyl sulfonamides | Copper(II) salts, (R,R)-Phbox ligand | dr >20:1 (cis) | 76–97% | nih.gov |

| Mesylation-Induced Cyclization | Amino diol | Methylsulfonyl chloride (MsCl), TEA | High | Quantitative | nih.gov |

| Boekelheide-Type Cyclization | (Aminoalkyl)pyridine N-oxides | di-tert-butylsilyl bis(trifluoromethanesulfonate) | N/A | Good | researchgate.net |

Asymmetric catalysis offers a highly efficient route to chiral pyrrolidines by using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.

1,3-Dipolar Cycloaddition: The reaction between azomethine ylides and alkenes is a classic and versatile method for constructing pyrrolidine rings. nih.govosaka-u.ac.jpnih.gov The use of chiral metal catalysts, typically complexes of copper, silver, or zinc, allows for high levels of enantioselectivity, controlling up to four stereocenters in a single step rsc.org.

Enantioselective Hofmann-Löffler-Freytag (HLF) Reaction: A modern variation of the classic HLF reaction utilizes a chiral copper catalyst to achieve an enantio- and regioselective C–H imination. This process converts oximes into enantioenriched pyrrolines via a radical relay mechanism involving a 1,5-hydrogen atom transfer, which can then be reduced to the corresponding pyrrolidines cell.com.

Chiral Phosphoric Acid Catalysis: An "aza-Michael 'clip-cycle'" strategy involves an intramolecular cyclization of a Cbz-protected bis-homoallylic amine onto an α,β-unsaturated thioester. This cyclization is catalyzed by a chiral phosphoric acid, such as (R)-TRIP, to form 2,2- and 3,3-disubstituted pyrrolidines with high enantioselectivities (e.g., 96:4 e.r.) whiterose.ac.uk.

| Catalytic Method | Catalyst Type | Reaction | Enantioselectivity | Ref. |

| 1,3-Dipolar Cycloaddition | Chiral Metal Complexes (Cu, Ag, Zn) | Azomethine ylide + Alkene | High | nih.govrsc.org |

| HLF Reaction | Chiral Copper Complex | C-H Amination of Oximes | High (e.g., 93% es) | cell.com |

| Aza-Michael Cyclization | Chiral Phosphoric Acid ((R)-TRIP) | Intramolecular aza-Michael | High (e.g., 96:4 e.r.) | whiterose.ac.uk |

The "chiral pool" approach leverages naturally occurring, inexpensive chiral molecules as starting materials. This strategy embeds the desired stereochemistry at the beginning of the synthetic sequence, which is then carried through to the final product.

Common chiral precursors for pyrrolidine synthesis include:

Amino Acids: Proline and 4-hydroxyproline are highly common starting materials due to their inherent pyrrolidine structure and defined stereochemistry mdpi.com.

Malic Acid: As seen in the diastereoselective alkylation approach, chiral esters of malic acid, such as diisopropyl (R)-(+)-malate, serve as effective precursors for constructing the pyrrolidine core nih.gov.

Carbohydrates and Lactones: Sugars and their derivatives, like 2,3-O-iso-propylidene-D-erythronolactol, provide a scaffold with multiple stereocenters that can be chemically manipulated to form highly functionalized chiral pyrrolidines nih.gov.

| Chiral Precursor | Synthetic Utility | Example Product | Ref. |

| (S)-Proline / (2S,4R)-4-Hydroxyproline | Direct use of the pyrrolidine ring | Various pyrrolidine-containing drugs | mdpi.com |

| Diisopropyl (R)-(+)-malate | Template for diastereoselective alkylation | Chiral 3,4-disubstituted pyrrolidines | nih.gov |

| 2,3-O-iso-propylidene-D-erythronolactol | Multi-step conversion | (2R,3S,4R)-2-Phenylsulfonylmethyl-3,4-isopropylidenedioxypyrrolidine | nih.gov |

Approaches for Introducing the Pyridine Moiety

Once the chiral pyrrolidine scaffold is synthesized, the final step involves attaching the 2-pyridyl group at the C3-position via a methylene linker.

Coupling reactions are typically employed to form the C-C bond between the pre-formed chiral pyrrolidine and the pyridine ring. This can be achieved by functionalizing the C3-substituent of the pyrrolidine to make it reactive towards a pyridine-containing reagent, or vice versa.

One established method involves the reaction of a chiral pyrrolidine with a pyridine derivative. For instance, chiral (2'R,5'R)-disubstituted pyrrolidines have been reacted with 2-(aminomethyl)pyridine to afford bidentate ligands of the 2-[(pyrrolidin-1-yl)methyl]pyridine type actachemscand.org. While this example illustrates coupling at the pyrrolidine nitrogen, a similar strategy can be envisioned for C-C bond formation at the C3 position. A suitably functionalized C3-side chain (e.g., bearing a leaving group like a halide or tosylate) on the pyrrolidine ring could be coupled with a nucleophilic pyridine species, such as 2-picolyl lithium, or participate in a palladium-catalyzed cross-coupling reaction with a 2-pyridyl organometallic reagent chim.it.

Pyridine Ring Formation via Cycloaddition or Condensation Reactions

The synthesis of the pyridine core of (R)-2-(Pyrrolidin-3-ylmethyl)pyridine can be approached through various classical and modern organic chemistry reactions. While many synthetic routes may start with a pre-formed pyridine ring that is subsequently functionalized, constructing the pyridine ring itself can be achieved through powerful cycloaddition or condensation reactions. These methods offer versatility in introducing desired substitution patterns.

Cycloaddition Reactions: Transition-metal-catalyzed [2+2+2] cycloaddition reactions represent a direct and efficient method for constructing substituted pyridine rings. This approach typically involves the co-cyclization of two alkyne molecules with a nitrile. In a hypothetical application to a precursor of the target molecule, a diyne could be reacted with a nitrile containing the protected pyrrolidine precursor to assemble the pyridine ring. Cobalt-catalyzed versions of this reaction are particularly noted for their utility in creating multi-substituted pyridines. rsc.org

Another strategy is the formal [3+3] cycloaddition, which can be used for the practical synthesis of pyridine scaffolds. This method involves reacting enamines with unsaturated aldehydes or ketones. nih.govacs.org For a molecule like 2-(pyrrolidin-3-ylmethyl)pyridine, this could involve a precursor enamine reacting with an α,β-unsaturated aldehyde to build the pyridine ring with the required substitution pattern. nih.govacs.org

Condensation Reactions: Classic condensation reactions are a cornerstone of pyridine synthesis and are well-suited for industrial-scale production. The Hantzsch pyridine synthesis, for example, involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester, which, after oxidation, yields a dihydropyridine that is then aromatized. Variations such as the Bohlmann-Rahtz pyridine synthesis allow for the direct formation of the aromatic pyridine ring. acsgcipr.org These multi-component reactions are highly atom-economical. acsgcipr.org

Specifically, the formation of 2-alkylpyridines can be achieved through the condensation of aldehydes and/or ketones with ammonia over a catalyst. google.comwikipedia.org For instance, the reaction of acetaldehyde and ammonia can produce 2-methylpyridine (2-picoline). wikipedia.org A similar strategy could be envisioned where a more complex aldehyde, incorporating the pyrrolidine moiety, is condensed with other reagents to form the desired 2-substituted pyridine ring.

| Reaction Type | Description | Key Reactants | Potential Advantage |

|---|---|---|---|

| [2+2+2] Cycloaddition | Transition-metal catalyzed co-cyclization to form the pyridine ring. | Alkynes, Nitriles | High efficiency and modularity. rsc.org |

| [3+3] Cycloaddition | Organocatalyzed reaction to form tri- or tetrasubstituted pyridines. | Enamines, Unsaturated Aldehydes/Ketones | Practical for large-scale synthesis. nih.govacs.org |

| Bohlmann-Rahtz Synthesis | Condensation reaction that directly yields a substituted pyridine. | Enamines, Enones | Direct formation of the aromatic ring. acsgcipr.org |

| Aldehyde/Ammonia Condensation | Catalytic condensation to form alkylpyridines. | Aldehydes, Ketones, Ammonia | Established method for industrial production. google.com |

Optimization of Synthetic Routes for Scalability and Efficiency

Transitioning a synthetic route from laboratory scale to industrial production requires rigorous optimization to ensure cost-effectiveness, safety, and high throughput. For a chiral molecule like this compound, key areas of focus include improving reaction yields, reducing the number of synthetic steps, and employing scalable purification techniques.

The choice of reagents and solvents is also critical for scalability. An efficient synthesis of (S)-nicotine highlights the importance of reagent and solvent recovery and regeneration to create a cost-effective and industrially suitable process. mdpi.com Employing robust and highly active catalysts can significantly improve efficiency, as demonstrated in the synthesis of chiral pyrrolidine derivatives via ring-closing enyne metathesis, which proceeds under mild conditions. organic-chemistry.org

Furthermore, process efficiency can be enhanced by designing convergent synthetic routes that minimize the total number of steps. A practical approach for nicotine (B1678760) analogues involves the cyclization of diol derivatives to form the pyrrolidine ring, a straightforward method that can be adapted for scalability. nih.gov For purification, moving from traditional column chromatography to more scalable techniques like crystallization or distillation is often necessary. When chromatographic purification is unavoidable, preparative SFC is an attractive option due to its speed and reduced use of toxic solvents. selvita.com

Analytical Techniques for Chiral Purity Determination

Ensuring the enantiomeric purity of this compound is critical, as the biological activity of chiral molecules often resides in a single enantiomer. Several advanced analytical techniques are employed to accurately determine the enantiomeric excess (ee).

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a foundational technique for separating enantiomers. nih.govresearchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For compounds similar to the target molecule, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective. nih.govresearchgate.net The development of a specific HPLC method involves screening various CSPs and optimizing the mobile phase composition to achieve baseline separation of the (R) and (S) enantiomers. pensoft.net In some cases, pre-column derivatization with a chiral reagent can be used to form diastereomers, which can then be separated on a standard achiral column. nih.gov

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful and preferred alternative to HPLC for chiral separations, particularly in pharmaceutical analysis. selvita.comchromatographyonline.com This technique uses supercritical carbon dioxide as the main component of the mobile phase, which has low viscosity and high diffusivity. jascoinc.com These properties allow for faster separations and higher efficiency compared to HPLC. chromatographyonline.comchromatographyonline.com Chiral SFC is well-suited for high-throughput screening and preparative separations, offering significant advantages in terms of speed and reduced environmental impact due to lower solvent consumption. selvita.comjascoinc.comchromatographyonline.comeuropeanpharmaceuticalreview.com For nicotine and its analogues, SFC methods have been successfully developed to analyze enantiomeric purity rapidly. jascoinc.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can also be used to determine enantiomeric purity. In the presence of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), the enantiomers of a chiral compound can become diastereotopically distinct. This results in separate signals in the NMR spectrum (commonly ¹H, ¹³C, or ¹⁹F NMR), allowing for their quantification. nih.govacs.orgmdpi.com For instance, the use of a chiral ¹⁹F-labeled palladium probe has been shown to effectively resolve signals for different enantiomers of N-heterocycles. nih.govacs.org The relative integration of these distinct signals provides a direct measure of the enantiomeric excess. mdpi.com

| Technique | Principle | Common Application | Advantages |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). sigmaaldrich.com | Routine purity testing and quality control. pensoft.net | Robust, widely available, well-established methods. nih.gov |

| Chiral SFC | Separation using a supercritical fluid mobile phase and a CSP. chromatographyonline.com | High-throughput screening and preparative purification. selvita.comchromatographyonline.com | Fast analysis, high efficiency, reduced solvent use ("greener"). chromatographyonline.comjascoinc.com |

| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral agent, leading to distinct NMR signals. mdpi.com | Direct determination of enantiomeric ratio without separation. | Provides structural information; no physical separation needed. acs.orgnih.gov |

Elucidation of Structure Activity Relationships Sar for R 2 Pyrrolidin 3 Ylmethyl Pyridine Analogs

Positional and Substituent Effects on Biological Activity

The biological activity of (R)-2-(Pyrrolidin-3-ylmethyl)pyridine analogs is highly sensitive to the placement and nature of chemical groups (substituents) on both the pyrrolidine (B122466) and pyridine (B92270) rings, as well as the characteristics of the linker chain that connects them.

The pyrrolidine ring is a cornerstone of the molecule's structure, and modifications to this five-membered saturated heterocycle can profoundly alter biological activity. The position, type, and stereochemistry of substituents on the pyrrolidine ring are critical determinants of efficacy. nih.gov For instance, SAR studies on various pyrrolidine-containing compounds have shown that the activity is significantly influenced by substituents at the 3-position of the ring. nih.gov The introduction of a non-aromatic sec-butyl group at this position, for example, has been shown to positively affect anticonvulsant activity in certain series. nih.gov

Moreover, the relative orientation of substituents is crucial. Studies on PPARα/γ dual agonists revealed a preference for a cis-configuration of substituents at the 3 and 4 positions of the pyrrolidine ring over the trans orientation. nih.gov In the context of LSD1 inhibitors, replacing a larger piperidin-4-ylmethyl group with an (R)-3-methylpyrrolidine moiety was found to maintain high inhibitory potency, demonstrating that the pyrrolidine scaffold is a highly effective component for target binding.

The nitrogen atom within the pyrrolidine ring also presents a key site for modification. N-aryl or N-carbamoyl substitutions have been found to yield potent PPARα/γ dual agonists, highlighting the importance of this position for interacting with biological targets. nih.gov The versatility of the pyrrolidine scaffold allows it to be strategically modified to enhance interactions with specific receptors, thereby tuning the biological response. frontiersin.org

| Modification Type | Example | Observed Effect | Target/Activity |

|---|---|---|---|

| C3-Substitution | Introduction of a sec-butyl group | Increased anticonvulsant activity. nih.gov | Anticonvulsant |

| C3/C4-Stereochemistry | cis-configuration preferred over trans | Potent dual agonism. nih.gov | PPARα/γ |

| N-Substitution | N-carbamoyl or N-aryl groups | Provided potent balanced dual agonists. nih.gov | PPARα/γ |

The pyridine ring serves as a critical aromatic component, and its modification offers a powerful strategy for modulating pharmacological activity. The position of the nitrogen atom within the ring and the placement of various substituents can dramatically affect a compound's binding affinity, selectivity, and functional activity. nih.govajrconline.org

For a series of nicotinic acetylcholine (B1216132) receptor (nAChR) agonists, analogs with substituents at the 2-, 4-, 5-, and 6-positions of the pyridine ring exhibited a wide range of binding affinities, with Ki values spanning from 0.15 to over 9,000 nM. This demonstrates that substitution on the pyridine ring can profoundly impact efficacy and selectivity at different nAChR subtypes.

Isomerism, or the specific placement of substituents, is also a key factor. In one study of CXCR4 receptor antagonists, a compound with a methyl group at the 3-position of the pyridine ring showed excellent binding affinity (IC50 = 79 nM). nih.gov However, moving this same methyl group to other positions on the ring led to a significant decrease in activity, with IC50 values increasing to 216, 278, and 2391 nM. nih.gov Similarly, in the development of TRPV1 antagonists, a systematic investigation of various pyridine derivatives, including different isomers and isosteres (substituents with similar physical or chemical properties), was crucial for optimizing activity. nih.gov The combination of a 5-methyl and a 6-methylamino substituent on a pyridine ring was found to synergistically enhance 5-HT1A agonist properties in another class of compounds. nih.gov These findings underscore the importance of both the type and position of substituents on the pyridine ring for achieving desired biological outcomes. researchgate.net

| Compound | Pyridine Ring Substitution | Binding Affinity (IC50, nM) nih.gov |

|---|---|---|

| 51a | 3-CH₃ | 79 |

| 51b | 4-CH₃ | 216 |

| 51c | 5-CH₃ | 278 |

| 51d | 6-CH₃ | 2391 |

While direct SAR studies on the methyl linker of this compound are not extensively detailed in the provided sources, the principles of medicinal chemistry suggest its importance. For example, in a series of 2-substituted pyridine derivatives, compounds with a hydroxypropyloxy linker (a three-carbon chain with an ether and a hydroxyl group) showed remarkable sympathetic blocking activity, while those with a shorter ethanoxy linker did not, indicating the linker's role in activity. Lengthening or shortening the linker can misalign the key binding groups (the pyrrolidine nitrogen and the pyridine ring) within the receptor pocket, leading to a loss of activity. Conversely, constraining the linker, for instance by incorporating it into a bicyclic system, can lock the molecule into a bioactive conformation, potentially increasing affinity.

Stereochemical Influence on Pharmacological Profiles

Stereochemistry, the 3D arrangement of atoms, is a fundamental aspect of molecular recognition by biological systems. Since proteins and receptors are themselves chiral, they often exhibit a preference for one enantiomer (non-superimposable mirror image) of a chiral drug over the other.

The designation "(R)" in this compound refers to the specific stereochemical configuration at the chiral center on the pyrrolidine ring. This configuration is often crucial for biological activity, as one enantiomer typically fits more precisely into the target's binding site than its mirror image, the (S)-enantiomer. This preferential interaction is known as enantioselective binding. nih.gov

A clear example of this principle is seen in benzopyran derivatives, where the stereospecific orientation of a 3-R-methylpyrrolidine group is responsible for a pure Estrogen Receptor α (ERα) antagonist profile. nih.gov In contrast, the corresponding 3-S-methylpyrrolidine analog exhibits a different pharmacological effect, demonstrating that a subtle change in the 3D arrangement of a single methyl group can dramatically alter the binding mode and subsequent biological response. nih.gov Similarly, in the development of G-protein coupled receptor 40 (GRP40) agonists, the specific stereoisomers, (R,R)-9 and (S,S)-9, were synthesized and evaluated, revealing that the stereochemistry at the pyrrolidine ring was a key determinant of agonist activity. nih.gov This highlights the general principle that the biological activity of chiral pyrrolidine-containing compounds is often highly dependent on their absolute stereochemistry. nih.gov

The non-planarity of the saturated pyrrolidine ring is a key feature that contributes to the three-dimensional shape of these molecules. nih.gov Unlike flat aromatic rings, the pyrrolidine ring can adopt various puckered conformations, a phenomenon known as pseudorotation. nih.gov The ring is not static but exists in a dynamic equilibrium between different "envelope" and "twisted" shapes. The specific conformation preferred by the ring can be influenced by its substituents. nih.govacs.org

This conformational flexibility allows the molecule to adapt its shape to fit optimally within a binding pocket. However, medicinal chemists often seek to control or "lock" the ring into its most active conformation. This can be achieved by introducing specific substituents that favor one pucker mode over another. acs.org For instance, an electronegative substituent at the 4-position of a proline ring can favor either an exo or endo pucker depending on its cis or trans relationship to other groups. nih.gov In another example, a cis-4-CF3 substituent on a pyrrolidine scaffold was shown to favor a pseudo-axial conformation for another group on the ring, which was identified as the key pharmacophore for GRP40 agonism. nih.gov By understanding and controlling these conformational and pseudorotation effects, it is possible to fine-tune the molecule's 3D structure to maximize its interaction with a biological target and enhance its pharmacological profile. nih.gov

Molecular Features Critical for Potency and Selectivity

The interaction of this compound analogs with nAChR subtypes is highly sensitive to modifications of both the pyridine and pyrrolidine moieties. Key molecular features that are critical for potency and selectivity include the electronic nature of substituents on the pyridine ring and the steric profile of the pyrrolidine ring.

Electronic Properties and Their Correlation with Activity

The electronic landscape of the pyridine ring plays a pivotal role in modulating the binding affinity of this compound analogs to nAChRs. The pyridine nitrogen acts as a crucial hydrogen bond acceptor, and its basicity, which is influenced by substituents on the ring, can significantly impact receptor interaction.

Substituents on the pyridine ring can alter the electron density and electrostatic potential of the molecule, thereby affecting its binding affinity. For instance, in related pyridyl ether nAChR ligands, halogen substitution on the pyridine ring has a pronounced effect on binding affinity. Analogs with substituents at the 5 or 6-positions of the 3-pyridyl fragment, as well as 2-fluoro analogs, have been shown to possess subnanomolar affinity for nAChRs. nih.gov In contrast, bulkier halogens like chloro, bromo, and iodo at the 2-position lead to a substantial decrease in affinity, suggesting that a combination of electronic and steric effects is at play. nih.gov

Studies on other classes of nAChR ligands, such as epibatidine (B1211577) analogs, have further elucidated the role of electronic factors. For 4'-substituted 3'-pyridyl analogs of deschloroepibatidine, compounds with electron-withdrawing groups like chloro and fluoro exhibited lower Ki values (higher affinity) than those with electron-donating groups like amino and methoxy. This suggests that modulating the electronic character of the pyridine ring is a key strategy for fine-tuning the potency of these ligands.

The following table summarizes the effects of halogen substitution on the pyridine ring of 3-(2(S)-azetidinylmethoxy)pyridines, a related class of nAChR ligands, on their binding affinity (Ki) at rat brain nAChRs.

| Compound | Substituent | Position | Ki (pM) |

| 1 | H | - | 50 |

| 2 | F | 2 | 160 |

| 3 | Cl | 2 | 1,400 |

| 4 | Br | 2 | 11,000 |

| 5 | I | 2 | 13,000 |

| 6 | F | 5 | 11 |

| 7 | Cl | 5 | 20 |

| 8 | Br | 5 | 28 |

| 9 | F | 6 | 210 |

| 10 | Cl | 6 | 130 |

| 11 | Br | 6 | 120 |

Data sourced from a study on 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines. nih.gov

Steric Factors and Three-Dimensional Pharmacophore Space

The size, shape, and conformational flexibility of the pyrrolidine ring are critical determinants of binding affinity and selectivity for this compound analogs. The three-dimensional arrangement of the pharmacophoric elements—the pyridine nitrogen and the protonated nitrogen of the pyrrolidine ring—must be optimal for productive interaction with the receptor binding site.

A "methyl scan" of the pyrrolidine ring of nicotine (B1678760), a structurally related nAChR agonist, has provided significant insights into the steric constraints of the nAChR binding pocket. nih.gov This study demonstrated that methylation at each carbon of the pyrrolidine ring results in unique changes to the molecule's interaction with α4β2 and α7 nAChR subtypes. nih.gov For instance, replacing the N-methyl group of nicotine with a larger ethyl group significantly reduces its interaction with α4β2 receptors but has a lesser effect on α7 receptors. nih.gov This highlights the differential steric tolerance of nAChR subtype binding sites.

The position and stereochemistry of substituents on the pyrrolidine ring are also crucial. A quantitative structure-activity relationship (QSAR) study on pyrrolidine-modified nicotine analogs indicated that large substituents at various positions on the pyrrolidine ring are detrimental to binding affinity.

The table below, derived from a "methyl scan" of nicotine, illustrates the impact of methylation at different positions of the pyrrolidinium (B1226570) ring on binding affinity (Ki) at human α4β2 and α7 nAChRs.

| Compound | Pyrrolidine Ring Modification | α4β2 Ki (nM) | α7 Ki (nM) |

| (S)-Nicotine | None | 0.82 | 1580 |

| 1'-Nornicotine | N-H | 18 | 4900 |

| 1'-Ethylnornicotine | N-Ethyl | 12 | 2100 |

| cis-2'-Methylnicotine | 2'-CH₃ | 1.1 | 240 |

| trans-2'-Methylnicotine | 2'-CH₃ | 1.3 | 220 |

| cis-3'-Methylnicotine | 3'-CH₃ | 160 | 4500 |

| trans-3'-Methylnicotine | 3'-CH₃ | 15 | 1300 |

| cis-4'-Methylnicotine | 4'-CH₃ | 21 | 12000 |

| trans-4'-Methylnicotine | 4'-CH₃ | 21 | 11000 |

| cis-5'-Methylnicotine | 5'-CH₃ | 430 | 11000 |

| trans-5'-Methylnicotine | 5'-CH₃ | 16 | 2100 |

Data adapted from a study on the methyl scan of the pyrrolidinium ring of nicotine. nih.gov

Pharmacophore models for nicotinic agonists consistently identify the cationic nitrogen of the pyrrolidine ring and the hydrogen bond accepting pyridine nitrogen as essential features. nih.gov The spatial relationship between these two points is a key factor in determining receptor affinity and subtype selectivity. Molecular modeling studies on halogenated 3-(2(S)-azetidinylmethoxy)pyridines have shown that high-affinity ligands display a tight superposition of low-energy stable conformers, suggesting that a specific three-dimensional arrangement is favored for optimal receptor binding. nih.gov

Biological Target Identification and Mechanistic Studies of R 2 Pyrrolidin 3 Ylmethyl Pyridine Derivatives

Investigation of Kappa Opioid Receptor (KOR) Antagonism

Derivatives of 2-(pyrrolidin-3-ylmethyl)pyridine have been identified as antagonists of the kappa opioid receptor (KOR), a G protein-coupled receptor implicated in mood, addiction, and pain. Understanding the nature of this antagonism has been achieved through a combination of binding and functional assays.

To determine the binding affinity and selectivity of 2-(pyrrolidin-3-ylmethyl)pyridine for opioid receptors, in vitro radioligand competition binding assays are employed. These experiments utilize membrane preparations from cells engineered to express high levels of a specific human opioid receptor subtype (KOR, MOR, or DOR).

In a key study, the binding profile of a representative compound from this class was evaluated against the three main opioid receptors. The assay measured the ability of the compound to displace a specific radioligand from each receptor. The results demonstrated a preferential binding affinity for the KOR. The compound exhibited a high affinity for the human KOR, with a significantly lower affinity (approximately 8-fold less) for the mu-opioid receptor (MOR). Furthermore, it showed no significant binding activity at the delta-opioid receptor (DOR) at concentrations up to 10 µM. This binding profile indicates that the 2-(pyrrolidin-3-ylmethyl)pyridine scaffold possesses a desirable selectivity for the kappa opioid receptor over other opioid receptor subtypes.

Table 1: Opioid Receptor Binding Affinity of 2-(Pyrrolidin-3-ylmethyl)pyridine This table summarizes the in vitro binding affinities (Ki) of the compound at the human kappa (KOR), mu (MOR), and delta (DOR) opioid receptors.

| Receptor | Binding Affinity (Ki) | Radioligand Used | Cell Line |

|---|---|---|---|

| Kappa Opioid Receptor (KOR) | 1.3 µM | [³H]U69,593 | CHO-hKOR |

| Mu Opioid Receptor (MOR) | 10.7 µM | [³H]DAMGO | CHO-hMOR |

| Delta Opioid Receptor (DOR) | > 10 µM | [³H]Naltrindole | CHO-hDOR |

Beyond simple binding, it is crucial to determine whether a compound acts as an agonist (activator) or an antagonist (blocker) at the receptor. The guanosine-5′-O-(3-[35S]thio)-triphosphate ([³⁵S]GTPγS) binding assay is a widely used functional assay to measure G protein activation following receptor binding. Agonist binding to a G protein-coupled receptor like the KOR facilitates the exchange of GDP for GTP on the Gα subunit, initiating a signaling cascade. The use of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation.

To confirm the KOR antagonist properties of 2-(pyrrolidin-3-ylmethyl)pyridine, [³⁵S]GTPγS binding assays were performed using membranes from CHO-hKOR cells. The experiments measured the ability of the compound to inhibit the signal produced by a known KOR agonist. The results of these functional studies confirmed that the compound behaves as a KOR antagonist, effectively blocking the agonist-induced activation of the G protein.

Exploration of Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Overproduction of nitric oxide by neuronal nitric oxide synthase (nNOS) is linked to neurodegenerative disorders, making nNOS a significant therapeutic target. A series of derivatives based on the pyrrolidinomethyl 2-aminopyridine (B139424) structure have been designed and investigated as potential nNOS inhibitors.

The inhibitory activity of these compounds is quantified using enzymatic assays that measure the catalytic activity of nNOS. A common method is the hemoglobin capture assay, which measures the conversion of L-arginine to L-citrulline by the NOS enzyme. The assay relies on the oxidation of oxyhemoglobin to methemoglobin by nitric oxide, a product of the enzymatic reaction, which can be measured spectrophotometrically.

Through the development and validation of such assays, structure-activity relationship (SAR) analyses were conducted on a series of trans-substituted amino pyrrolidinomethyl 2-aminopyridine derivatives. This systematic approach led to the identification of compounds with potent, low-nanomolar inhibitory activity against the nNOS enzyme.

Humans express three distinct isoforms of nitric oxide synthase: neuronal (nNOS or NOS-I), inducible (iNOS or NOS-II), and endothelial (eNOS or NOS-III). While inhibiting nNOS can be beneficial for neurological conditions, the inhibition of eNOS can lead to undesirable cardiovascular side effects. Therefore, achieving high selectivity for nNOS over other isoforms is a critical goal in drug development.

The selectivity of the pyrrolidinomethyl 2-aminopyridine derivatives was profiled by testing their inhibitory potency against both nNOS and eNOS. These studies revealed that specific derivatives exhibit exceptional isoform selectivity. For instance, certain compounds were found to be more than 1000-fold more selective for inhibiting nNOS compared to eNOS. This high degree of selectivity is a crucial finding, suggesting that these compounds have the potential to target nNOS effectively while minimizing the risk of side effects associated with eNOS inhibition. Subtle structural differences between the NOS isoforms, particularly in the active site and at the dimer interface, can be exploited by inhibitors to achieve this selectivity.

Table 2: nNOS Inhibition and Isoform Selectivity This table presents representative data for a potent derivative from the pyrrolidinomethyl 2-aminopyridine series, highlighting its inhibitory concentration and selectivity.

| Compound Type | nNOS IC₅₀ | eNOS IC₅₀ | Selectivity (eNOS/nNOS) |

|---|---|---|---|

| Pyrrolidinomethyl 2-aminopyridine derivative | Low Nanomolar Range | Micromolar Range | >1000-fold |

Assessment of Histamine (B1213489) H3 Receptor (H3R) Modulation

The histamine H3 receptor (H3R) is a G protein-coupled receptor primarily found in the central nervous system that acts as an autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters. As such, H3R has been investigated as a target for various neurological and psychiatric disorders.

Receptor Binding Studies

Derivatives of (R)-2-(pyrrolidin-3-ylmethyl)pyridine have been the subject of extensive receptor binding studies to determine their affinity for various biological targets, with a particular focus on the histamine H3 receptor (H3R). These studies are crucial for identifying the primary molecular targets through which these compounds exert their pharmacological effects. The binding affinity is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Kᵢ value indicates a higher binding affinity.

Research has demonstrated that structural modifications to the this compound scaffold can significantly influence binding affinity. For instance, a series of dual piperidine-based ligands targeting both the histamine H3 and sigma-1 receptors have been developed. nih.govacs.org These compounds generally exhibit high affinity for the human histamine H3 receptor, with Kᵢ values often falling in the nanomolar range. nih.govacs.org The affinity is influenced by the nature of the substituents on the piperidine (B6355638) and aromatic rings. nih.gov

Similarly, studies on benzophenone (B1666685) derivatives incorporating a pyrrolidine (B122466) moiety have also shown high affinity for the H3R, with Kᵢ values as low as 8 nM. mdpi.com The position of substituents on the benzophenone scaffold was found to be a critical determinant of binding potency. mdpi.com Furthermore, the stereochemistry of the pyrrolidine ring is known to be important for H3R affinity. nih.gov

Table 1: Histamine H3 Receptor Binding Affinities of Representative this compound Derivatives

| Compound ID | Modification | Receptor | Kᵢ (nM) |

|---|---|---|---|

| Compound 1 | Biphenyl derivative with piperidine | Human H3R | 11.3 |

| Compound 3 | Biphenyl derivative with piperidine | Human H3R | 13.2 |

| Compound 7 | Aniline derivative with piperidine | Human H3R | Not specified |

| Lead 6 | Benzophenone derivative | Human H3R | 8 |

| Compound 2 | Benzophenone derivative | Human H3R | 371 |

Inverse Agonist Functional Characterization

Beyond simple receptor binding, the functional activity of this compound derivatives at their target receptors has been investigated. Many compounds that bind to the histamine H3 receptor act as inverse agonists. An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits the opposite pharmacological response. In the case of the H3 receptor, which has constitutive activity (a basal level of signaling in the absence of an agonist), inverse agonists reduce this basal activity.

The inverse agonist activity of these derivatives is often characterized in functional assays, such as cAMP (cyclic adenosine (B11128) monophosphate) accumulation assays in cells expressing the recombinant human H3 receptor. In such assays, activation of the H3 receptor typically leads to a decrease in intracellular cAMP levels. An inverse agonist will, therefore, cause an increase in cAMP levels, counteracting the constitutive activity of the receptor. The potency of an inverse agonist is often expressed as the half-maximal inhibitory concentration (IC₅₀) or the half-maximal effective concentration (EC₅₀).

One study on a chalcone (B49325) derivative with high affinity for the human H3R (Kᵢ = 24 nM) confirmed its antagonist/inverse agonist profile in a cAMP accumulation assay, with an IC₅₀ value of 83.5 ± 11.9 nM. mdpi.com This functional characterization is crucial for understanding the therapeutic potential of these compounds, as H3R inverse agonism is a key mechanism for their potential effects in various central nervous system disorders. mdpi.com

Table 2: Inverse Agonist Functional Activity of a Representative Histamine H3 Receptor Ligand

| Compound ID | Assay Type | Cell Line | Functional Effect | IC₅₀ (nM) |

|---|---|---|---|---|

| AR71 | cAMP accumulation | HEK293 expressing hH3R | Counteracted inhibition of cAMP production | 83.5 ± 11.9 |

Data from a study on a chalcone derivative with H3R affinity. mdpi.com

Broad-Spectrum Biological Screening for Novel Targets

Assessment of Antimicrobial Potency (Antibacterial, Antifungal, Antimycobacterial)

The antimicrobial potential of pyridine (B92270) and pyrrolidine derivatives has been a subject of significant research interest. Various studies have evaluated these compounds against a range of pathogenic microorganisms, including bacteria, fungi, and mycobacteria. The antimicrobial potency is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Several novel pyridine derivatives have demonstrated significant antibacterial and antifungal activity. For example, certain pyridine derivatives containing an imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole moiety have shown high antibacterial activity, with one 4-F substituted compound exhibiting an MIC of 0.5 μg/mL against bacteria, which is twice the activity of the control drug gatifloxacin. nih.gov Some of these compounds also displayed antifungal activity equivalent to fluconazole (B54011) (MIC = 8 μg/mL). nih.gov Other studies on pyridine derivatives have reported MIC values ranging from 0.5 to 64 μg/mL against various bacterial strains and 0.25 to 2 μg/mL against Candida species. nih.gov

In the context of antimycobacterial activity, novel amides combining pyridine-4-carbohydrazide with other antimicrobial agents have shown potent activity against Mycobacterium tuberculosis, with MICs as low as ≤0.25 μM, outperforming the first-line drug isoniazid. nih.gov Some piperlotines, which are α,β-unsaturated amides, have also exhibited slight antimycobacterial activity against Mycobacterium tuberculosis with an MIC of 50 µg/mL. researchgate.net

Table 3: Antimicrobial Activity of Representative Pyridine and Pyrrolidine Derivatives

| Compound Class | Microorganism | MIC |

|---|---|---|

| Pyridine-imidazo nih.govnih.govresearchgate.netthiadiazole derivative (17d) | Bacteria | 0.5 μg/mL |

| Pyridine-imidazo nih.govnih.govresearchgate.netthiadiazole derivative (17a) | Candida ATCC 9763 | 8 μg/mL |

| 2-(methyldithio)pyridine-3-carbonitrile | Bacteria | 0.5 - 64 μg/mL |

| 2-(methyldithio)pyridine-3-carbonitrile | Candida species | 0.25 - 2 μg/mL |

| Pyridine-4-carbohydrazide amides | Mycobacterium tuberculosis | ≤0.25 μM |

| Piperlotine A | Mycobacterium tuberculosis | 50 µg/mL |

Data compiled from multiple sources. nih.govnih.govnih.govresearchgate.net

Evaluation of Antiviral Activities (e.g., HIV-1 Integrase, RSV)

The antiviral properties of pyridine-containing compounds have been investigated, particularly their ability to inhibit key viral enzymes. One of the primary targets in this area of research has been the human immunodeficiency virus type 1 (HIV-1) integrase, an essential enzyme for viral replication.

Several studies have focused on the design and synthesis of pyridine derivatives as HIV-1 integrase inhibitors. For instance, 2-hydroxy-3-pyridylacrylic acid derivatives have been identified as novel HIV-1 integrase inhibitors, with some compounds showing inhibitory effects in the submicromolar range (IC₅₀ 0.19–3.7 µM). nih.gov Pyridinone derivatives have also been found to specifically inhibit HIV-1 reverse transcriptase, another crucial viral enzyme, with IC₅₀ values in the range of 20-800 nM. nih.gov These compounds were shown to prevent the spread of HIV-1 infection in cell culture at nanomolar concentrations. nih.gov While research on the anti-HIV activity of pyridine derivatives is ongoing, information regarding their activity against other viruses like the respiratory syncytial virus (RSV) is less documented in the provided search context.

Table 4: Anti-HIV-1 Activity of Representative Pyridine Derivatives

| Compound Class | Viral Target | Activity Metric | Value |

|---|---|---|---|

| 2-Hydroxy-3-pyridylacrylic acid derivatives | HIV-1 Integrase | IC₅₀ | 0.19–3.7 µM |

| Pyridinone derivatives (L-697,639, L-697,661) | HIV-1 Reverse Transcriptase | IC₅₀ | 20–800 nM |

| Pyridinone derivatives (L-697,639, L-697,661) | HIV-1 infection in cell culture | Inhibition | ≥95% at 12–200 nM |

Data from various studies on pyridine derivatives. nih.govnih.gov

Investigation of Anti-inflammatory and Antinociceptive Properties

The potential of this compound and related structures in modulating inflammation and pain has been explored in various preclinical models. These studies aim to identify compounds with analgesic (pain-relieving) and anti-inflammatory effects.

Several pyrrolidine-2,5-dione derivatives have demonstrated significant antinociceptive effects in mouse models of tonic and neuropathic pain. nih.govresearchgate.net For example, in the formalin test, a model of tonic pain, some compounds significantly decreased the duration of the licking response. nih.gov These derivatives also showed antiallodynic properties in models of oxaliplatin-induced peripheral neuropathy and diabetic streptozotocin-induced peripheral neuropathy. nih.govresearchgate.net Similarly, novel 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives have shown potent antiseizure and antinociceptive activities. mdpi.com

In the realm of anti-inflammatory activity, certain pyrrolo[3,4-c]pyridine derivatives have been evaluated. One such compound showed 26% anti-inflammatory activity at a dose of 50 mg/kg in vivo. nih.gov Studies on new derivatives of condensed 3-aminothieno[2,3-b]pyridines and 1,4-dihydropyridines have also identified compounds with strong anti-inflammatory activity, being more effective than reference drugs like nimesulide (B1678887) and acetylsalicylic acid in a rat paw edema model. researchgate.net

Table 5: Anti-inflammatory and Antinociceptive Effects of Representative Pyrrolidine and Pyridine Derivatives

| Compound Class | Animal Model | Effect |

|---|---|---|

| 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-diones | Formalin-induced tonic pain (mouse) | Significant antinociceptive effect |

| 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-diones | Oxaliplatin-induced peripheral neuropathy (mouse) | Antiallodynic properties |

| 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-diones | Streptozotocin-induced diabetic neuropathy (mouse) | Attenuated tactile allodynia |

| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-diones | Formalin test and neuropathic pain (mouse) | Significant analgesic effect |

| Pyrrolo[3,4-c]pyridine-1,3-dione derivative | In vivo inflammation model | 26% anti-inflammatory activity |

| 1,4-dihydropyridine and thienopyridine derivatives | Dextran-induced paw edema (rat) | Strong anti-inflammatory activity |

Findings from multiple preclinical studies. nih.govresearchgate.netmdpi.comnih.govresearchgate.net

Screening for Antiproliferative and Antitumor Effects

The antiproliferative and antitumor potential of pyridine and pyrrolidine-based compounds has been investigated against various cancer cell lines and in animal models of cancer. These studies aim to identify novel therapeutic agents for oncology.

A number of pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their antiproliferative activity against different cancer cell lines, including HT-29 (colon), A549 (lung), H460 (lung), and U87MG (glioblastoma). nih.gov Many of these compounds showed moderate to excellent potency, with some analogues exhibiting IC₅₀ values in the nanomolar range against tyrosine kinases like Flt-3 and c-Met, which are implicated in cancer progression. nih.gov Another study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as RSK2 inhibitors found that most compounds exhibited potent enzyme inhibitory activity with IC₅₀ values as low as 1.7 nM. nih.gov One compound from this series showed strong anti-proliferation activity against the MDA-MB-468 breast cancer cell line with an IC₅₀ of 0.13 μM and demonstrated in vivo tumor growth inhibition in a xenograft model. nih.gov

A novel pyridine derivative, LHT-17-19, has demonstrated both antitumor and antimetastatic properties in mice with syngeneic Lewis lung carcinoma and on a heterotopic tumor model of non-small cell lung cancer. rrpharmacology.ruresearchgate.net

Other Potential Biological Targets

Research into the therapeutic potential of this compound and its structural analogs has revealed interactions with a diverse range of biological targets beyond a single primary receptor. The presence of both a pyridine and a pyrrolidine ring, key pharmacophores in many biologically active compounds, allows these derivatives to engage with various enzyme active sites and receptor binding pockets. nih.govosti.gov Investigations have explored their activity against targets implicated in inflammation, cancer, metabolic diseases, and neurological disorders.

Nicotinic Acetylcholine (B1216132) Receptor (nAChR): The structural similarity of the pyridine-pyrrolidine core to nicotine (B1678760) makes nAChRs a significant target. osti.gov Nicotine itself acts as an agonist at nAChRs, which are ligand-gated ion channels crucial for fast synaptic transmission in the nervous system. nih.govwustl.edu Studies on nicotine analogs have shown that modifications to the pyrrolidine ring can significantly alter binding affinity and selectivity for different nAChR subtypes, such as the α4β2 and α7 receptors, which are the major subtypes in the brain. nih.govrti.org The interaction involves a cation-π interaction with a key tryptophan residue and hydrogen bonds with the receptor's backbone. nih.gov

Phosphoinositide 3-Kinases (PI3K): The PI3K signaling pathway is critical for cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. researchgate.net Consequently, PI3K isoforms are major targets for anticancer drug development. Various heterocyclic scaffolds, including pyridine derivatives, have been investigated as PI3K inhibitors. researchgate.netnih.gov For instance, a series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine (B1319707) analogues were designed as potent PI3K inhibitors, with some compounds showing nanomolar efficacy, particularly against the PI3Kα isoform. nih.govresearchgate.net

Cyclooxygenase-2 (COX-2): As a key enzyme in the production of prostaglandins, COX-2 is a well-established target for anti-inflammatory drugs. researchgate.net Selective COX-2 inhibitors are sought after to reduce the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.net Research has shown that various pyridine and pyridazine (B1198779) derivatives can act as potent and selective COX-2 inhibitors. cu.edu.egrsc.orgnih.gov For example, certain pyridazine derivatives demonstrated highly potent COX-2 inhibitory activity with IC50 values in the nanomolar range and showed a favorable safety profile in preclinical models. cu.edu.eg

Matrix Metalloproteinases (MMPs): MMPs are a family of enzymes involved in the degradation of the extracellular matrix, a process integral to physiological tissue remodeling as well as pathological conditions like cancer metastasis and arthritis. nih.gov The pyrrolidine scaffold, in particular, has been identified as an excellent starting point for designing potent MMP inhibitors. nih.gov Various classes, including sulfonamide and acyl pyrrolidine derivatives, have been developed and show low nanomolar activity against specific MMP subclasses. nih.govddtjournal.com

Aldose Reductase: This enzyme is the first and rate-limiting step in the polyol pathway, which becomes significant during hyperglycemia. Its activity is linked to the long-term complications of diabetes. nih.govopenmedicinalchemistryjournal.com Consequently, aldose reductase inhibitors are pursued as a therapeutic strategy. nih.gov Multiple series of pyridine-containing heterocyclic compounds, such as pyrido[2,3-e]- patsnap.compatsnap.comwikipedia.org-thiadiazine derivatives, have been synthesized and found to be potent aldose reductase inhibitors, with some exhibiting IC50 values in the nanomolar range. bsb-muenchen.denih.gov Polyhydroxylated pyrrolidine derivatives have also been investigated as dual inhibitors of glucosidase and aldose reductase. researchgate.net

Janus Kinase 1 (JAK1): JAK1 is a non-receptor tyrosine kinase that plays a pivotal role in the JAK-STAT signaling pathway, which is crucial for cytokine-mediated immune and inflammatory responses. patsnap.comnih.gov Inhibition of JAK1 is a promising strategy for treating autoimmune diseases and cancer. patsnap.comnih.gov The 1H-pyrrolo[2,3-b]pyridine scaffold, which merges pyrrole (B145914) and pyridine rings, has been successfully utilized to develop potent and selective JAK1 inhibitors. nih.govacs.orgacs.orgjst.go.jp For example, 4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide was identified as a potent and selective JAK1 inhibitor. nih.govacs.org

MDM2-p53 Interaction: The interaction between the p53 tumor suppressor and its negative regulator, MDM2, is a critical target in oncology. nih.govascentagepharma.com Inhibiting this interaction can reactivate p53's function and trigger apoptosis in cancer cells. scispace.com Structure-based design has led to the discovery of potent small-molecule inhibitors, including those built upon pyrrolidone and spiro-oxindole scaffolds. nih.govacs.orgnih.gov Specifically, spiro[pyrrolidin-3,2-oxindoles] have been investigated as a promising class of compounds to disrupt the MDM2-p53 interaction. scispace.com

Dopamine D2/D3 Receptors: These G protein-coupled receptors are important targets for antipsychotic and neurological drugs. While structurally similar, achieving selectivity between D2 and D3 receptors is a key goal in drug development. Pyrrolidine and pyridine moieties are present in various ligands targeting these receptors.

Voltage-Sensitive Calcium Channels (VSCCs): These channels are essential for regulating intracellular calcium levels and are implicated in various physiological processes, including neuronal excitability. nih.govmdpi.com They are recognized as promising therapeutic targets for conditions like neuropathic pain. nih.gov Efforts to develop selective inhibitors have identified novel pyrrolidine-based derivatives as potent T-type calcium channel blockers. nih.gov Additionally, various pyrimidine (B1678525) derivatives have been evaluated as potential calcium channel blockers for hypertension. mdpi.com

DNA Interaction: While direct interaction of the this compound scaffold with DNA is not extensively documented, metal complexes incorporating pyridine ligands, such as certain Ru(II) polypyridyl complexes, have been studied for their ability to interact with and damage DNA as a mechanism for anticancer activity.

Table 1: Summary of Investigated Biological Targets for Pyrrolidine and Pyridine Derivatives This table summarizes findings for structurally related compounds, not necessarily this compound itself.

| Target Enzyme/Receptor | Derivative Class | Key Findings |

| PI3Kα | Thiazolo[5,4-b]pyridines | Potent inhibition with IC50 values in the nanomolar range (e.g., 3.6 nM for compound 19a). nih.govresearchgate.net |

| COX-2 | Pyridazine derivatives | High potency and selectivity with IC50 values in the nanomolar range (e.g., 43.84 nM for compound 3g). cu.edu.eg |

| Aldose Reductase | Pyrido[2,3-e]- patsnap.compatsnap.comwikipedia.org-thiadiazines | Potent inhibition with IC50 values as low as 0.038 µM. nih.gov |

| JAK1 | 1H-Pyrrolo[2,3-b]pyridines | Highly potent and selective inhibitors developed. nih.govacs.org |

| MDM2-p53 | Pyrrolidone derivatives | Potent inhibitors with Ki values in the nanomolar range (e.g., 150.0 nM for compound 60a). nih.gov |

| T-type Ca²⁺ Channels | Pyrrolidine derivatives | Identified as potent blockers for neuropathic pain treatment. nih.gov |

Mechanistic Insights into Compound-Target Interactions

Understanding the molecular mechanisms by which this compound derivatives interact with their biological targets is crucial for rational drug design and optimization. The dual pharmacophoric nature of the pyridine and pyrrolidine rings allows for a variety of binding modes, including hydrogen bonding, hydrophobic interactions, and cation-π interactions, which dictate the affinity and selectivity for a given target. nih.govnih.gov

For instance, in the context of nAChRs, the protonated pyrrolidine nitrogen is critical for a cation-π interaction with an aromatic tryptophan residue in the receptor's binding site. nih.gov Simultaneously, the pyridine nitrogen acts as a hydrogen bond acceptor, interacting with a backbone NH group on a complementary subunit of the receptor, sometimes mediated by a water molecule. osti.govnih.gov This three-point interaction model helps to explain the high affinity of nicotine-like compounds for these receptors. nih.gov

In the case of kinase inhibition, such as with JAK1 or PI3K, derivatives often act as ATP-competitive inhibitors. nih.govacs.org The heterocyclic scaffold, like the 1H-pyrrolo[2,3-b]pyridine core, is designed to fit into the ATP-binding pocket, forming key hydrogen bonds with hinge region residues of the kinase. acs.org Substituents on the scaffold are then optimized to occupy adjacent hydrophobic pockets, thereby enhancing potency and conferring selectivity over other kinases. nih.govacs.org

The interaction of this compound derivatives with their targets initiates a cascade of downstream events, leading to the modulation of entire biochemical pathways. nih.gov

JAK-STAT Pathway: By inhibiting JAK1, derivatives based on the 1H-pyrrolo[2,3-b]pyridine scaffold directly interfere with the JAK-STAT signaling pathway. patsnap.comacs.org This pathway is the principal signaling mechanism for a wide array of cytokines and growth factors that regulate immunity and inflammation. patsnap.comwikipedia.org Normally, cytokine binding to its receptor activates associated JAKs, which then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. nih.gov These phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors for pro-inflammatory genes. patsnap.comnih.gov JAK1 inhibitors block the initial phosphorylation step, thereby preventing STAT activation and interrupting the entire inflammatory signaling cascade. patsnap.compatsnap.com

nAChR-Mediated Signaling: Agonist binding to nAChRs, such as by nicotine-like compounds, opens the ion channel, leading to an influx of cations like Na⁺ and Ca²⁺. nih.gov This influx causes membrane depolarization and can trigger downstream signaling. nih.gov For example, in the central nervous system, activation of nAChRs on dopaminergic neurons can modulate the release of dopamine, a key neurotransmitter in reward and addiction pathways. nih.gov Furthermore, nAChR activation can also influence other signaling cascades, including the PI3K-Akt pathway, which is involved in promoting cell survival and neuroprotection. nih.govresearchgate.net

Advanced Computational Chemistry and Molecular Modeling of R 2 Pyrrolidin 3 Ylmethyl Pyridine

Ligand-Based Drug Design Approaches

When the three-dimensional structure of the biological target is unknown or not well-defined, ligand-based methods are employed. These techniques rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a response. For ligands targeting nicotinic acetylcholine (B1216132) receptors (nAChRs), such as (R)-2-(Pyrrolidin-3-ylmethyl)pyridine, pharmacophore models have been crucial in defining the key molecular features required for binding. nih.govnih.gov

A typical pharmacophore model for an α4β2 nAChR agonist, the primary target for this compound class, consists of several key features. nih.govnih.gov These include:

A Hydrogen Bond Donor/Cationic Center: This is typically the protonated nitrogen atom within the pyrrolidine (B122466) ring. This feature is critical for forming a key electrostatic or hydrogen bond interaction in the receptor's binding pocket, often with a tryptophan residue. scirp.org

A Hydrogen Bond Acceptor: The nitrogen atom of the pyridine (B92270) ring serves as a crucial hydrogen bond acceptor. nih.gov

Hydrophobic Features: The pyridine and pyrrolidine rings themselves constitute hydrophobic regions that engage in van der Waals and hydrophobic interactions with nonpolar residues in the binding site. nih.govscirp.org

The spatial relationship between these features—the distances and angles—is paramount for optimal receptor affinity. nih.gov These models serve as 3D queries to screen virtual libraries for new potential ligands or to guide the modification of existing scaffolds to improve activity.

Table 1: Key Pharmacophoric Features for α4β2 nAChR Agonists

| Feature | Corresponding Moiety in this compound | Role in Binding |

| Hydrogen Bond Donor / Cationic Center | Protonated Pyrrolidine Nitrogen | Electrostatic interaction, Hydrogen bonding |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Hydrogen bonding |

| Hydrophobic Region 1 | Pyridine Ring | Hydrophobic/van der Waals interactions |

| Hydrophobic Region 2 | Pyrrolidine Ring | Hydrophobic/van der Waals interactions |

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. nih.govijnrd.org For nicotinic agonists, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been successfully applied. nih.govnih.govacs.org

In a typical QSAR study involving analogs of this compound, researchers would synthesize a series of related compounds with systematic modifications. These modifications could include adding substituents to the pyridine ring or altering the pyrrolidine ring. The biological activity (e.g., binding affinity, Ki) of each compound is then measured.

The CoMFA method aligns the set of molecules and calculates steric and electrostatic fields around them. The model then derives a correlation between variations in these fields and the observed biological activity. nih.gov The results are often visualized as 3D contour maps, which indicate regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. nih.govacs.org For instance, such studies on nicotinic ligands have often revealed that bulky substituents on the pyridine ring can be detrimental to affinity, highlighting the importance of steric effects. nih.govacs.org These models possess predictive power, allowing researchers to estimate the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts. nih.govnih.govacs.org

Table 2: Illustrative QSAR Data for Hypothetical Analogs

| Compound | Modification | LogP | Steric Parameter (e.g., MR) | Predicted Activity (pKi) |

| Parent | This compound | 1.2 | 45.0 | 8.5 |

| Analog 1 | 6-chloro-pyridine | 1.9 | 48.0 | 8.2 |

| Analog 2 | 6-methyl-pyridine | 1.7 | 50.1 | 7.9 |

| Analog 3 | N-ethyl-pyrrolidine | 1.6 | 50.5 | 8.3 |

Note: This table is for illustrative purposes to demonstrate QSAR principles. Data are hypothetical.

The biological activity of a molecule is governed by its physicochemical properties, which can be quantified using molecular descriptors. For QSAR studies on nAChR agonists, descriptors such as lipophilicity (logP), molar refractivity (MR), and various quantum chemical descriptors are commonly used. nih.gov

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution on the surface of a molecule. nih.gov The MEP map for this compound would show regions of negative potential (typically colored red or yellow) and positive potential (colored blue). The most negative potential would be concentrated around the electronegative nitrogen atom of the pyridine ring, identifying it as a primary site for hydrogen bond acceptance. nih.gov The area around the protonated nitrogen of the pyrrolidine ring would exhibit a strong positive potential, highlighting its role as a hydrogen bond donor and its importance in electrostatic interactions with negatively charged residues in the receptor binding site. nih.gov

Table 3: Selected Molecular Descriptors for this compound

| Descriptor | Value | Significance |

| Molecular Formula | C10H14N2 | Basic composition |

| Molecular Weight | 162.23 g/mol | Size of the molecule |

| logP (Octanol/Water Partition Coefficient) | ~1.2 | Lipophilicity and ability to cross membranes |

| Topological Polar Surface Area (TPSA) | 28.1 Ų | Indicator of membrane permeability |

| Hydrogen Bond Acceptors | 2 | Potential interaction sites |

| Hydrogen Bond Donors | 1 | Potential interaction sites |

Structure-Based Drug Design Approaches

When a high-resolution 3D structure of the biological target is available, either through experimental methods like X-ray crystallography or through computational modeling, structure-based drug design can be performed.

For many years, a high-resolution crystal structure of the human α4β2 nAChR, the most abundant nicotinic subtype in the brain, was unavailable. nih.govnih.gov To overcome this, researchers constructed computational models of the receptor using a technique called homology modeling. nih.govnih.gov This method builds a 3D model of a target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template"). scirp.orgnih.gov

For the α4β2 nAChR, templates such as the muscle-type nAChR from the Torpedo electric ray or other members of the Cys-loop receptor family, like the GABA-A receptor, have been used. nih.govnih.gov The process involves aligning the target sequence with the template sequence, building the 3D coordinates for the target based on the template's structure, and then refining the model using energy minimization and molecular dynamics simulations to achieve a stable and realistic conformation. scirp.orgnih.gov These homology models have been instrumental in providing the structural framework needed for molecular docking studies. scirp.org

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. hilarispublisher.comnih.gov Docking simulations of this compound into the homology models or, more recently, the crystal structures of the α4β2 nAChR, have elucidated the specific molecular interactions that underpin its binding affinity. scirp.orgrcsb.org

The ligand binding site in the α4β2 receptor is located at the interface between an α4 and a β2 subunit in the extracellular domain. scirp.orgbiorxiv.org Docking studies reveal that the protonated pyrrolidine nitrogen of the ligand forms a critical cation-π interaction with the indole (B1671886) ring of a tryptophan residue (Trp154) on the α4 subunit. scirp.org The pyridine nitrogen acts as a hydrogen bond acceptor, interacting with backbone amides or side chains in the binding pocket. scirp.org Furthermore, the pyridine ring is often sandwiched between aromatic residues, such as Phe119 on the β2 subunit, leading to favorable π-π stacking interactions. scirp.org These simulations provide a detailed, atom-level understanding of the binding mode and can be used to predict how structural modifications to the ligand might enhance or diminish its interaction with the receptor.

Table 4: Predicted Interactions of this compound in the α4β2 nAChR Binding Site

| Receptor Residue (Subunit) | Type of Interaction | Interacting Moiety of Ligand |

| Trp154 (α4) | Cation-π Interaction | Protonated Pyrrolidine Ring |

| Ser153 (α4) | Hydrogen Bond | Pyridine Nitrogen |

| Phe119 (β2) | π-π Stacking | Pyridine Ring |

| Leu111 (β2) | Hydrophobic Interaction | Pyrrolidine Ring |

| Val96 (α4) | Hydrophobic Interaction | Pyrrolidine Ring |

| Phe151 (α4) | Hydrophobic Interaction | Pyridine Ring |

Note: The specific interacting residues are based on published models of the α4β2 nAChR binding site. scirp.org

Future Directions and Translational Perspectives for R 2 Pyrrolidin 3 Ylmethyl Pyridine Research

Design of Next-Generation Analogs with Enhanced Potency and Selectivity

The development of novel analogs of (R)-2-(Pyrrolidin-3-ylmethyl)pyridine with improved pharmacological profiles is a primary focus of ongoing research. The goal is to achieve enhanced potency and greater selectivity for specific receptor subtypes, which can lead to more effective and safer therapeutic agents.

Structure-activity relationship (SAR) studies are crucial in guiding the design of these new molecules. nih.govnih.gov Key areas of molecular modification include:

Pyrrolidine (B122466) Ring Substitutions: Alterations to the pyrrolidine ring can significantly impact binding affinity and selectivity. The introduction of various substituents and the exploration of different stereoisomers are key strategies. nih.gov SAR studies have shown that the stereochemistry and the nature of substituents on the pyrrolidine ring play a critical role in the biological activity of the compounds. nih.gov

Pyridine (B92270) Ring Modifications: Modifications to the pyridine ring, such as the introduction of different functional groups (e.g., -OMe, -OH, -C=O, and NH2), can influence the electronic properties and hydrogen-bonding capabilities of the molecule, thereby affecting its interaction with target receptors. nih.gov Conversely, the presence of halogens or bulky groups has been observed to decrease the antiproliferative activity of some pyridine derivatives. nih.gov

Linker Modification: The methylene (B1212753) linker connecting the two rings can be altered in terms of length and rigidity to optimize the spatial orientation of the pharmacophoric elements.

Computational design, including molecular docking and dynamics simulations, is an increasingly powerful tool for predicting the binding modes and affinities of new analogs, thus streamlining the design process. nih.gov This approach allows for the rational design of compounds with a higher probability of desired biological activity.

Table 1: Key Structural Modifications and Their Potential Impact

| Molecular Scaffold | Modification Strategy | Potential Impact on Activity |

| Pyrrolidine Ring | Introduction of alkyl, aryl, or functional groups | Enhanced binding affinity and selectivity |

| Variation of stereochemistry | Altered receptor subtype selectivity | |

| Pyridine Ring | Substitution with electron-donating or -withdrawing groups | Modified electronic properties and target interactions |

| Introduction of hydrogen bond donors/acceptors | Improved binding affinity | |

| Linker | Alteration of length and flexibility | Optimized spatial orientation for receptor binding |

Exploration of Novel Therapeutic Applications

While the primary focus for this compound analogs has been on neurological disorders due to their interaction with nAChRs, the versatility of the pyridine and pyrrolidine scaffolds suggests a broader therapeutic potential. nih.govlifechemicals.comresearchgate.net

Future research will likely explore the efficacy of novel analogs in a variety of disease areas:

Neurodegenerative Diseases: Beyond general cognitive enhancement, there is potential for developing selective nAChR modulators for specific conditions like Alzheimer's and Parkinson's disease. lifechemicals.com

Inflammatory Disorders: Certain pyridine derivatives have shown anti-inflammatory properties, opening up avenues for treating conditions like asthma and psoriasis. mdpi.com

Oncology: The antiproliferative activity of some pyridine compounds suggests a potential role in cancer therapy. nih.gov Structure-activity relationship studies are being used to develop new anticancer agents that can inhibit the growth of cancer cells. nih.gov

Infectious Diseases: The pyridine scaffold is present in a number of antibacterial and antifungal agents, indicating that novel derivatives could be developed to combat multidrug-resistant pathogens. nih.gov

Pain Management: The involvement of nAChRs in pain pathways suggests that selective modulators could offer new analgesic options. nih.govresearchgate.net

The broad biological activity of pyridine and its derivatives underscores the importance of screening new analogs against a diverse range of biological targets to uncover novel therapeutic applications. researchgate.net

Development of Advanced Methodologies for Synthesis and Biological Evaluation

Progress in the research of this compound is intrinsically linked to the development of more efficient and sophisticated methods for its synthesis and biological characterization.

Advanced Synthetic Methodologies:

The stereospecific synthesis of chiral pyrrolidines remains a key challenge. nih.govgoogle.com Future efforts will focus on developing more efficient and scalable synthetic routes. This includes the exploration of novel catalytic systems and asymmetric synthesis strategies to produce enantiomerically pure compounds. researchgate.net The development of robust synthetic methods is essential for creating a diverse library of analogs for biological screening.

Advanced Biological Evaluation Techniques:

High-throughput screening (HTS) methods are becoming increasingly important for the rapid evaluation of large compound libraries. nih.gov For nAChR ligands, these include:

Fluorometric Imaging Plate Reader (FLIPR) Assays: These cell-based assays allow for the rapid screening of compounds that modulate intracellular calcium levels in response to receptor activation. nih.gov

Radioligand Binding Assays: These assays are used to determine the binding affinity of new compounds to specific receptor subtypes. mdpi.com

Automated Patch-Clamp Electrophysiology: This technique provides detailed information on the functional activity of compounds at ion channels, including nAChRs. nih.gov

In addition to in vitro assays, the use of in vivo models, such as positron emission tomography (PET) imaging, can provide valuable information on the brain penetration and target engagement of novel analogs. nih.gov

Q & A

Q. What are the standard synthetic routes for (R)-2-(Pyrrolidin-3-ylmethyl)pyridine, and how are stereochemical outcomes controlled?

- Methodological Answer : The synthesis typically involves condensation reactions between pyrrolidine derivatives and functionalized pyridines. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., chiral ligands in transition-metal catalysis) are employed. For example, enantioselective alkylation of pyridine precursors using palladium catalysts can yield the (R)-configuration . Post-synthetic modifications, such as reductive amination or cross-coupling reactions, are also used to introduce the pyrrolidinylmethyl group. Characterization via H NMR and chiral HPLC (e.g., using amylose-based columns) ensures enantiopurity .

Q. How is the enantiomeric purity of this compound validated in academic research?

- Methodological Answer : Enantiomeric excess (ee) is quantified using chiral stationary-phase HPLC or supercritical fluid chromatography (SFC). Polarimetric analysis and X-ray crystallography (for crystalline derivatives) provide additional confirmation. For example, single-crystal X-ray diffraction resolved the absolute configuration of a related Schiff base pyridine derivative, confirming stereochemical assignments . Comparative optical rotation data against known standards are also critical .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- H/C NMR : Assigns proton and carbon environments; coupling patterns identify substituent positions.

- Mass Spectrometry (MS) : Confirms molecular weight via ESI-TOF or MALDI-TOF.

- FT-IR : Identifies functional groups (e.g., C-N stretching in pyrrolidine at ~1,100 cm).

- X-ray Diffraction : Resolves crystal structure and stereochemistry (e.g., monoclinic space group assignments as in ).

Advanced Research Questions

Q. How can contradictions in NMR data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies arise from dynamic effects (e.g., ring puckering in pyrrolidine) or solvent-dependent shifts. Advanced strategies include:

- Variable-Temperature NMR : Detects conformational exchange broadening.

- DFT Calculations : Predicts chemical shifts using software like Gaussian or ORCA, comparing computed vs. experimental data .

- 2D NMR (COSY, NOESY) : Maps through-space and through-bond correlations to resolve overlapping signals .

Q. What role does this compound play in coordination chemistry and catalysis?